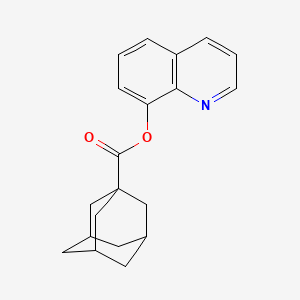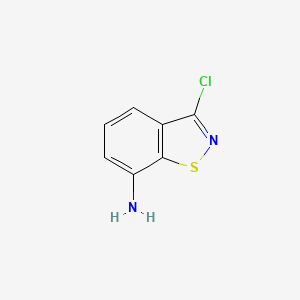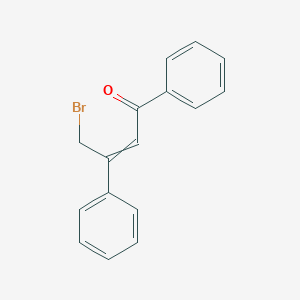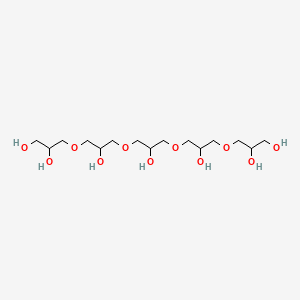![molecular formula C13H15F3N2O4 B14161518 Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate CAS No. 312942-41-9](/img/structure/B14161518.png)
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, a hydroxy group, and a phenyl ring substituted with a methylcarbamoyl group. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. For instance, the synthesis may involve the use of hexafluoropropene-1,2-oxide as a starting material, which undergoes a series of reactions including esterification and hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as distillation or crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and hydroxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate
- Methyl 3,3,3-trifluoro-2-oxopropanoate
- Methyl 3,3,3-trifluoropyruvate
Uniqueness
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both trifluoromethyl and hydroxy groups, along with the phenyl ring, makes it a versatile compound for various applications .
Properties
CAS No. |
312942-41-9 |
|---|---|
Molecular Formula |
C13H15F3N2O4 |
Molecular Weight |
320.26 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate |
InChI |
InChI=1S/C13H15F3N2O4/c1-17-11(20)18(2)9-6-4-8(5-7-9)12(21,10(19)22-3)13(14,15)16/h4-7,21H,1-3H3,(H,17,20) |
InChI Key |
PTFPCGDKFNGNJT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O |
solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)
![5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium](/img/structure/B14161473.png)




![4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14161514.png)
![(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid](/img/structure/B14161521.png)


